molecular formula C6H9NaO3 B2643017 Sodium 3-cyclopropyl-3-hydroxypropanoate CAS No. 2172587-74-3

Sodium 3-cyclopropyl-3-hydroxypropanoate

Cat. No.: B2643017
CAS No.: 2172587-74-3
M. Wt: 152.125
InChI Key: BYTFQDVQTDTPJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C6H9NaO3 It is characterized by the presence of a cyclopropyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-cyclopropyl-3-hydroxypropanoate typically involves the reaction of cyclopropylcarbinol with sodium hydroxide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by neutralization with an acid. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-cyclopropyl-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Ion-exchange reactions can be carried out using various salts under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-3-oxopropanoate.

    Reduction: Formation of 3-cyclopropyl-3-hydroxypropanoate.

    Substitution: Formation of different salts depending on the cation used.

Scientific Research Applications

Sodium 3-cyclopropyl-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 3-cyclopropyl-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency. Pathways involved in its action include metabolic and signaling pathways, where it can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-hydroxypropanoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    Sodium 3-cyclopropylpropanoate: Similar structure but without the hydroxy group, affecting its solubility and reactivity.

Uniqueness

Sodium 3-cyclopropyl-3-hydroxypropanoate is unique due to the presence of both the cyclopropyl and hydroxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

sodium;3-cyclopropyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFQDVQTDTPJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.